

Application Notes and Protocols for DI-87 in Staphylococcus aureus Infection

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Compound of Interest

Compound Name: DI-87

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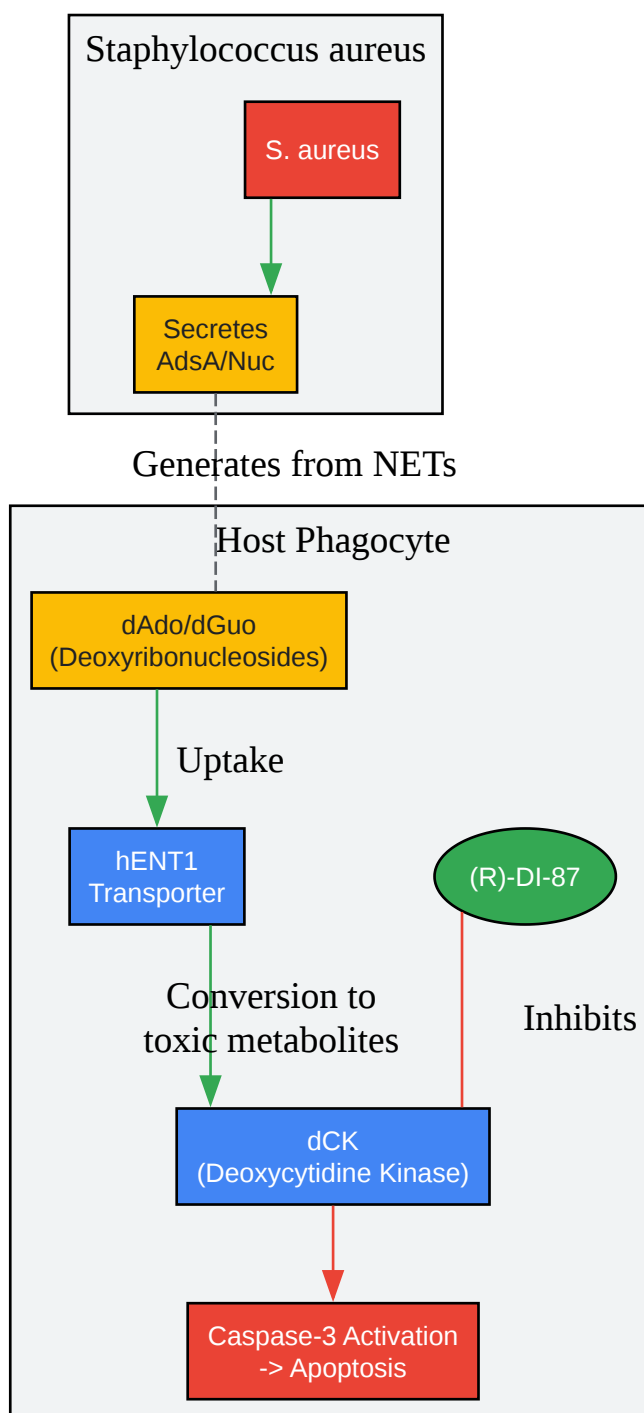
Introduction

(R)-**DI-87** is a clinical-stage, potent, and specific inhibitor of mammalian deoxycytidine kinase (dCK). In the context of Staphylococcus aureus infection, (R)-**DI-87** functions as a host-directed therapy agent. It does not exhibit direct antimicrobial activity against S. aureus. Instead, it protects host immune cells, particularly phagocytes, from apoptosis induced by bacterial toxins. S. aureus secretes adenosine synthase A (AdsA) and nuclease, which generate cytotoxic deoxyadenosine (dAdo) and deoxyguanosine (dGuo) from neutrophil extracellular traps (NETs). These molecules enter phagocytes and, through the host's purine salvage pathway, are converted by dCK into forms that trigger programmed cell death. By inhibiting dCK, (R)-**DI-87** shields these immune cells, enhancing their ability to infiltrate abscesses and clear the infection.^{[1][2][3][4][5]} This application note provides detailed protocols for evaluating the efficacy of (R)-**DI-87** in both in vitro and in vivo models of S. aureus infection.

Mechanism of Action: Host-Directed Therapy

(R)-**DI-87**'s mechanism of action is centered on the inhibition of a host enzyme, deoxycytidine kinase (dCK), to bolster the host's immune response against S. aureus.

Signaling Pathway of S. aureus-Induced Macrophage Apoptosis and DI-87 Intervention



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Caption: Mechanism of (R)-**DI-87** in preventing *S. aureus*-induced macrophage apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative data from key experiments evaluating the efficacy of (R)-**DI-87**.

Table 1: In Vivo Efficacy of (R)-**DI-87** in a Mouse Model of *S. aureus* Bloodstream Infection

Parameter	Vehicle Control	(R)-DI-87 Treatment	Reference
Dosage	40% Captisol in water	75 mg/kg	[6]
Administration	Oral gavage, every 12 hours	Oral gavage, every 12 hours	[6]
Infection Model	Intravenous injection of 10 ⁷ CFU <i>S. aureus</i> Newman	Intravenous injection of 10 ⁷ CFU <i>S. aureus</i> Newman	[6]
Bacterial Load in Kidneys (Day 5)	~ 10 ⁸ CFU/g tissue	~ 10 ⁶ CFU/g tissue	[7][8][9]

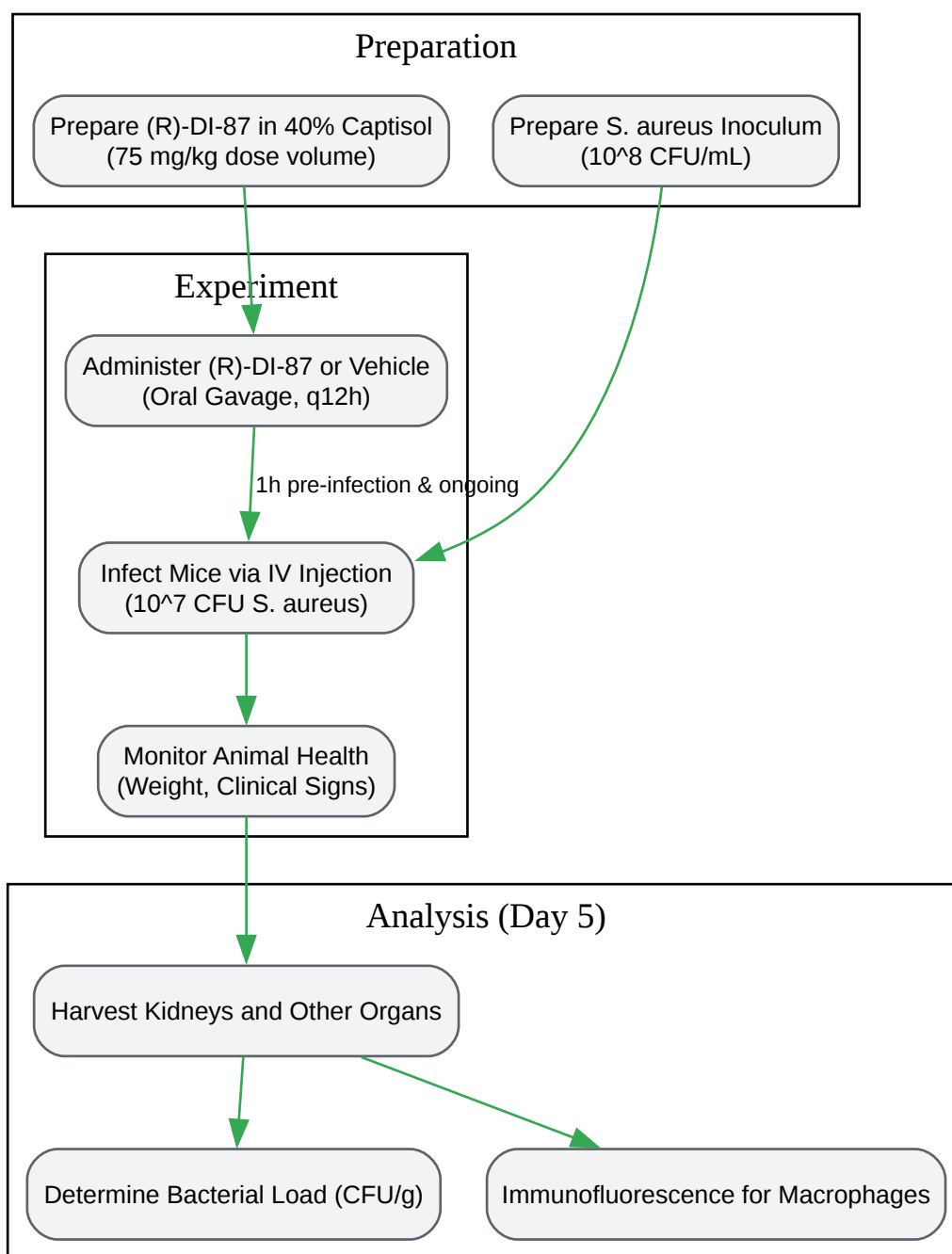
Table 2: In Vitro Protection of Macrophages from Deoxyribonucleoside-Induced Cytotoxicity

Parameter	Untreated Control	Deoxyribonucleoside + (R)-DI-87	Reference
Cell Line	U937-derived macrophages	U937-derived macrophages	[6]
(R)-DI-87 Concentration	-	1 μ M	[6]
Deoxyadenosine (dAdo)	-	200 μ M	[6]
Deoxyguanosine (dGuo)	-	200 μ M	[6]
Caspase-3 Activity	Baseline	Significantly reduced vs. deoxyribonucleoside alone	[6]
Cell Viability	High	Significantly increased vs. deoxyribonucleoside alone	[6]

Experimental Protocols

In Vivo Murine Model of *S. aureus* Bloodstream Infection

This protocol details the evaluation of (R)-**DI-87** in a systemic *S. aureus* infection model in mice.



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Caption: Workflow for the in vivo evaluation of (R)-**DI-87**.

Materials:

- *Staphylococcus aureus* strain Newman

- Tryptic Soy Broth (TSB) and Agar (TSA)
- Sterile Phosphate-Buffered Saline (PBS)
- (R)-**DI-87**
- Captisol
- Sterile water for injection
- C57BL/6 mice (female, 8-10 weeks old)
- Standard laboratory equipment for animal handling, injection, and surgery

Procedure:

- Inoculum Preparation:
 1. Culture *S. aureus* Newman from a frozen stock on a TSA plate overnight at 37°C.
 2. Inoculate a single colony into 10 mL of TSB and grow overnight at 37°C with shaking.
 3. Dilute the overnight culture 1:100 in fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.8).
 4. Harvest bacteria by centrifugation, wash twice with sterile PBS.
 5. Resuspend the bacterial pellet in PBS to a final concentration of 1 x 10⁸ CFU/mL. Verify the concentration by serial dilution and plating on TSA.
- Drug Formulation:
 1. Prepare a 40% (w/v) Captisol solution by dissolving Captisol powder in sterile water.
 2. Suspend (R)-**DI-87** in the 40% Captisol solution to achieve the final concentration for a 75 mg/kg dosage based on the average weight of the mice (typically in a volume of 100-200 µL).
- Infection and Treatment:

1. Administer 75 mg/kg of (R)-**DI-87** or vehicle (40% Captisol) to mice via oral gavage.
 2. One hour after the initial treatment, infect the mice by injecting 100 μ L of the *S. aureus* inoculum (1×10^7 CFU) into the tail vein.
 3. Continue to administer (R)-**DI-87** or vehicle every 12 hours for the duration of the experiment.
 4. Monitor the health of the mice daily (weight, posture, activity).
- Analysis of Bacterial Load:
 1. On day 5 post-infection, euthanize the mice.
 2. Aseptically harvest organs (kidneys, liver, spleen).
 3. Weigh each organ and homogenize in 1 mL of sterile PBS.
 4. Perform serial dilutions of the homogenates in PBS and plate on TSA plates.
 5. Incubate the plates at 37°C for 24 hours and count the colonies to determine the CFU per gram of tissue.

In Vitro Macrophage Protection Assay

This assay assesses the ability of (R)-**DI-87** to protect macrophages from apoptosis induced by *S. aureus*-derived deoxyribonucleosides.

Materials:

- U937 human monocytic cell line
- RPMI-1640 medium with L-glutamine
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Phorbol 12-myristate 13-acetate (PMA)

- (R)-**DI-87**
- Deoxyadenosine (dAdo) and Deoxyguanosine (dGuo)
- Cell viability reagent (e.g., CellTiter-Glo®, MTT)
- Caspase-3 activity assay kit

Procedure:

- Macrophage Differentiation:
 1. Culture U937 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
 2. Seed 4×10^5 U937 cells per well in a 24-well plate.
 3. Add PMA to a final concentration of 100 ng/mL to induce differentiation into macrophage-like cells.
 4. Incubate for 48 hours at 37°C in 5% CO₂.
 5. After 48 hours, aspirate the medium and replace it with fresh, PMA-free medium. Incubate for another 24 hours.
- Treatment:
 1. Prepare working solutions of (R)-**DI-87** (1 μM), dAdo (200 μM), and dGuo (200 μM) in culture medium.
 2. Pre-treat the differentiated macrophages with 1 μM (R)-**DI-87** or vehicle for 1 hour.
 3. Add 200 μM dAdo or 200 μM dGuo to the appropriate wells. Include controls for vehicle, (R)-**DI-87** alone, and deoxyribonucleosides alone.
 4. Incubate for 48 hours at 37°C in 5% CO₂.
- Analysis:

1. **Cell Viability:** At the end of the incubation, measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.
2. **Caspase-3 Activity:** For apoptosis measurement, lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit according to the manufacturer's protocol.

Immunofluorescence Staining for Macrophage Infiltration

This protocol is for visualizing macrophage infiltration into the abscesses in tissue sections from the in vivo experiment.

Materials:

- Formalin-fixed, paraffin-embedded kidney or liver tissues
- Primary antibody: anti-F4/80 (for murine macrophages)
- Fluorescently-labeled secondary antibody
- DAPI for nuclear counterstain
- Blocking buffer (e.g., PBS with 5% goat serum and 0.3% Triton X-100)
- Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

Procedure:

- **Tissue Preparation:**
 1. Deparaffinize and rehydrate the tissue sections.
 2. Perform antigen retrieval by heating the slides in citrate buffer.
 3. Wash the slides in PBS.
- **Staining:**

1. Permeabilize the sections with 0.3% Triton X-100 in PBS.
 2. Block non-specific binding with blocking buffer for 1 hour at room temperature.
 3. Incubate with the primary anti-F4/80 antibody overnight at 4°C.
 4. Wash with PBS.
 5. Incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature, protected from light.
 6. Wash with PBS.
 7. Counterstain with DAPI for 5 minutes.
 8. Mount the slides with an anti-fade mounting medium.
- Imaging:
 1. Visualize the sections using a fluorescence or confocal microscope. Macrophages will be identified by the F4/80 staining (e.g., red fluorescence), and nuclei by DAPI (blue fluorescence). Compare the infiltration of macrophages into the abscesses between the (R)-**DI-87**-treated and vehicle-treated groups.[6]

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